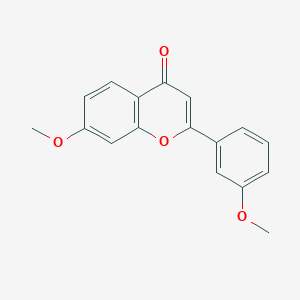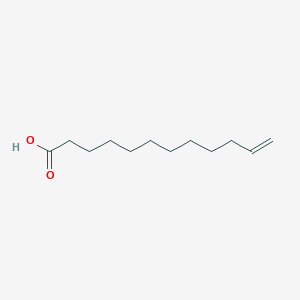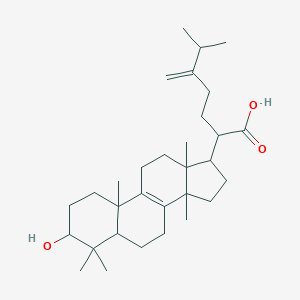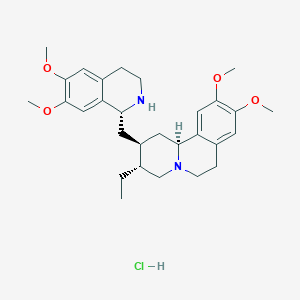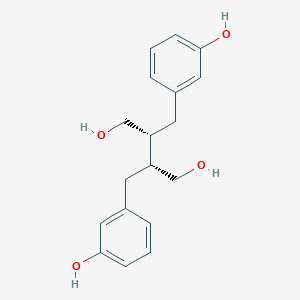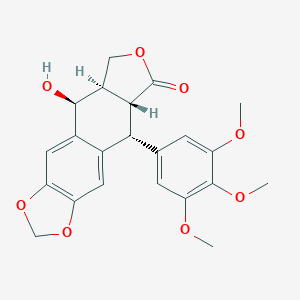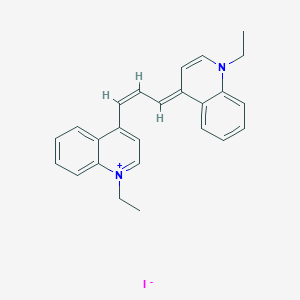
Cryptocyanine
Vue d'ensemble
Description
Cryptocyanine is a fluorescent dye . It is closely related structurally and phylogenetically to arthropod hemocyanin . Despite losing the ability to bind oxygen, cryptocyanine continues to be synthesized, indicating that it has been exploited to carry out new functions .
Molecular Structure Analysis
Cryptocyanin has a similar sequence and hexameric quaternary structure to hemocyanin . It lacks several of the six critical copper-binding histidines, which is why it has lost the ability to bind oxygen .Physical And Chemical Properties Analysis
Cryptocyanine is a fluorescent dye . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Cryptocyanine (NK-4) in Scientific Research: Cryptocyanine, also known as NK-4, is a compound with various applications in scientific research. Below are detailed sections focusing on unique applications:
Potential Therapeutic Applications
The diverse effects of NK-4 imply its potential as a therapeutic agent in various medical fields, although specific applications are still under investigation.
Safety And Hazards
Orientations Futures
NK-4, a type of Cryptocyanine, plays a key role in the treatment of various diseases . The therapeutic effects of NK-4’s antioxidative and neuroprotective properties in animal models are now under development . It is expected that NK-4 could be developed in more therapeutic strategies to treat many types of diseases, such as neurodegenerative and retinal degenerative diseases .
Propriétés
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANLKHJMMNQB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Cryptocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cryptocyanine | |
CAS RN |
4727-50-8 | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinium, 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-ethyl-4-[3-(1-ethyl-4(1H)-quinolylidene)prop-1-enyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cryptocyanine and what is its molecular formula?
A1: Cryptocyanine is an organic dye belonging to the cyanine family. Its full chemical name is 1,1'-diethyl-4,4'-carbocyanine iodide, and its molecular formula is C25H25IN2. []
Q2: What are the characteristic spectroscopic features of cryptocyanine?
A2: Cryptocyanine exhibits strong absorption and fluorescence in the red and near-infrared regions. Its absorption maximum lies around 700 nm, making it suitable for use with ruby lasers. [, , , , ]
Q3: How does the fluorescence quantum yield of cryptocyanine compare to other near-infrared dyes?
A3: Cryptocyanine has a relatively low fluorescence quantum yield (Φ(f)) of 0.012 in ethanol. This is considerably lower than commercially available dyes like rhodamine 101 (Φ(f) = 0.913) or HITCI (Φ(f) = 0.283) but comparable to other near-infrared dyes like IR-125 (Φ(f) = 0.132). []
Q4: Can you elaborate on the photochemical processes cryptocyanine undergoes upon excitation?
A4: Upon photoexcitation, cryptocyanine undergoes trans-cis photoisomerization along its conjugated chain. This process competes with fluorescence and contributes to the dye's relatively short excited state lifetime and low fluorescence quantum yield. [, ]
Q5: What is the significance of spectral hole burning observed in cryptocyanine solutions?
A5: Spectral hole burning in cryptocyanine solutions reveals the inhomogeneous broadening of its absorption band. This means the absorption band comprises narrower components, each corresponding to a slightly different molecular environment. This phenomenon has implications for the dye's behavior as a saturable absorber in laser applications. [, , ]
Q6: How can cryptocyanine solutions be stabilized for use as Q-switches in high-peak-power ruby lasers?
A7: Cryptocyanine solutions used as Q-switches can be stabilized by: - Using glass cells opaque to ultraviolet radiation below 300 nm, which is the primary cause of photodecomposition. [, ] - Deoxygenating the solutions and sealing them in vacuum-tight containers. []
Q7: What are the primary applications of cryptocyanine in laser technology?
A8: Cryptocyanine has been historically important in laser technology, primarily as a: - Passive Q-switch: Its saturable absorption properties enable the generation of giant pulses in ruby lasers. [, , , , , , ] - Mode-locking element: It can facilitate the generation of ultrashort pulses in mode-locked ruby lasers. [, , , ]
Q8: What limits the use of cryptocyanine in high-power laser applications?
A10: Cryptocyanine's photostability becomes a limiting factor in high-power laser applications. Its tendency to decompose under intense ultraviolet and visible light necessitates stabilization techniques. [, , , ]
Q9: How does the energy transfer process contribute to the operation of infrared dye lasers utilizing cryptocyanine?
A11: In infrared dye lasers, cryptocyanine can act as an energy acceptor in energy transfer dye lasers (ETDL). Dyes like Nile Blue, excited by a nitrogen laser, can transfer energy to cryptocyanine, leading to laser emission in the 700-900 nm range. []
Q10: What are the advantages of using a pulsed laser diode over conventional sources for measuring picosecond fluorescence lifetimes in dyes like cryptocyanine?
A12: Pulsed laser diodes offer several advantages: - Cost-effectiveness compared to traditional mode-locked lasers. - Ease of use and integration into single-photon timing setups. - Ability to accurately determine picosecond fluorescence lifetimes of short-lived dyes like cryptocyanine. []
Q11: Are there any known biological applications of cryptocyanine?
A13: While not directly a therapeutic agent, cryptocyanine's analog, NK-4, shows diverse biological activities. This suggests cryptocyanine itself could be a valuable starting point for developing novel therapeutic agents. []
Q12: What is NK-4, and how is it related to cryptocyanine?
A14: NK-4 is a synthetic derivative of cryptocyanine. It exhibits various pharmacological activities, including anti-allergic, anti-inflammatory, wound healing, antiviral, antioxidative, and neuroprotective effects. [, ]
Q13: What are the known molecular targets of NK-4, and how does it exert its effects?
A15: One of the identified targets of NK-4 is the TRPV2 channel, a protein involved in various cellular processes. NK-4 inhibits TRPV2 activation, potentially explaining its anti-allergic and other therapeutic benefits. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



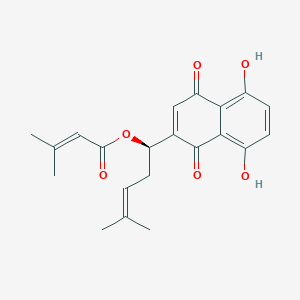
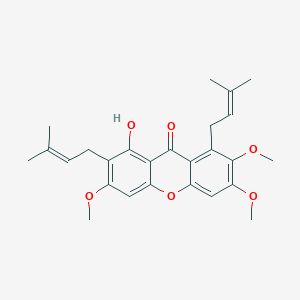
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
